4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole or piperazine rings.
Reduction: Reduced forms of the compound, potentially altering the benzothiazole or piperazine rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)piperazine-1-carboxamide: Lacks the fluorophenyl group.
N-(4-Fluorophenyl)piperazine-1-carboxamide: Lacks the benzothiazole group.
4-(1,3-Benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide: Lacks the fluorine atom.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both the benzothiazole and fluorophenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H17FN4OS |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H17FN4OS/c19-13-5-7-14(8-6-13)20-17(24)22-9-11-23(12-10-22)18-21-15-3-1-2-4-16(15)25-18/h1-8H,9-12H2,(H,20,24) |
InChI Key |
NIGGSJPHSLPOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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